2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
“2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They are considered to be an attractive strategy for cancer therapy due to their ability to inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine”, involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among these, compound 4h demonstrated potent FGFR inhibitory activity, making it a promising lead compound for cancer therapy .
β-Alanine Moiety Synthesis
2-Bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine serves as a building block for the β-alanine moiety. This moiety is essential for the synthesis of αvβ3 antagonists and selective somatostatin sst3 receptor antagonists .
Pyrrolopyrazine Derivatives
In a study, researchers employed a Sonogashira coupling (copper-free) followed by 5-exo-dig cyclization to produce “2-bromo-6-aryl [5H] pyrrolo[2,3-b]pyrazines.” These derivatives exhibit interesting properties and may find applications in drug discovery and materials science .
Biological Evaluation and Apoptosis Induction
Compound 4h, derived from 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine, not only inhibits FGFR but also suppresses breast cancer 4T1 cell proliferation and induces apoptosis. Its low molecular weight makes it an attractive candidate for further optimization .
Chemical Biology and Medicinal Chemistry
The unique structural features of this compound make it valuable for chemical biology studies and medicinal chemistry research. Scientists are investigating its interactions with cellular targets and exploring modifications to enhance its efficacy.
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-1-methylpyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-7-3-4-9(13-2)11-6(7)5-8(12)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHJITVIRNPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Br)N=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine |
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